NIH-12848
Overview
Description
NIH-12848 is a quinazolinamine-based compound known for its role as a highly selective, non-ATP-competitive, and reversible inhibitor of phosphatidylinositol-5-phosphate-4-kinase gamma. This enzyme is involved in various cellular processes, including the regulation of phosphatidylinositol-5-phosphate levels .
Mechanism of Action
Target of Action
NIH-12848, also known as N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, is a putative inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) . PI5P4Kγ is an enzyme that plays a central role in regulating cell signaling pathways, which are often dysfunctional in diseases such as cancer, immunological disorders, and neurodegeneration .
Mode of Action
This compound interacts with PI5P4Kγ in a non-ATP-competitive, allosteric binding mode . It is suggested to bind at the PI5P binding region, including the activation loop .
Biochemical Pathways
The inhibition of PI5P4Kγ by this compound affects the phosphoinositide lipid interconversion pathways . These pathways have key functions in membrane trafficking, channel regulation, cell proliferation, and cell stress/death responses . The inhibition of PI5P4Kγ can also reduce endocytic recycling of internalized cargoes .
Result of Action
This compound has been shown to inhibit the translocation of Na+/K±ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells . This inhibition prevents the formation of ‘domes’ on the culture dish, a phenomenon associated with cell confluence and polarization .
Biochemical Analysis
Biochemical Properties
NIH-12848 plays a crucial role in biochemical reactions, particularly as an inhibitor of PI5P4Kγ . This enzyme is part of the phosphatidylinositol-5-phosphate 4-kinase family, which is believed to regulate the levels of their substrate, PI5P . This compound interacts with PI5P4Kγ, inhibiting its activity .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. For instance, it inhibits the translocation of Na+/K±ATPase to the plasma membrane that occurs when cells grow to confluence . It also prevents the formation of ‘domes’ on the culture dish .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It does not interact with the enzyme’s ATP-binding site . Instead, it binds to the putative PI5P-binding site of PI5P4Kγ . This interaction leads to the inhibition of PI5P4Kγ .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the regulation of PI5P levels
Preparation Methods
Synthetic Routes and Reaction Conditions
NIH-12848 is synthesized through a multi-step process involving the formation of the quinazolinamine core structure.
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice. The final product is often purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
NIH-12848 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinamine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s activity .
Scientific Research Applications
NIH-12848 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- PI4KIIIβ Inhibitor, BF738735
- KIFC1 Inhibitor, AZ82
- Pyruvate Dehydrogenase Kinase Inhibitor, AZD7545
Uniqueness
NIH-12848 is unique due to its high selectivity for phosphatidylinositol-5-phosphate-4-kinase gamma and its non-ATP-competitive binding mode. Unlike other inhibitors that target the ATP-binding site, this compound binds allosterically, reducing the likelihood of off-target effects and enhancing its specificity .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAEJRHUCSSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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